2,3,5,6-tetramethyl-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide
Description
This compound features a benzene sulfonamide core substituted with four methyl groups (2,3,5,6-tetramethyl) and an N-linked 1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl moiety. Its structural complexity suggests applications in medicinal chemistry, particularly targeting enzymes or receptors requiring hydrophobic and hydrogen-bonding interactions .
Properties
IUPAC Name |
2,3,5,6-tetramethyl-N-(1-methyl-2-oxo-3,4-dihydroquinolin-6-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3S/c1-12-10-13(2)15(4)20(14(12)3)26(24,25)21-17-7-8-18-16(11-17)6-9-19(23)22(18)5/h7-8,10-11,21H,6,9H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSTPWBOUQXPDAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1C)S(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)CC3)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Analogues from Evidence
The provided evidence includes sulfonamide derivatives and diols (e.g., (±)-trans-N-(2-(1,2-dihydroxycyclohexyl)ethyl)-4-methylbenzenesulfonamide and N-(2-cyclohex-1-enyl-ethyl)-4-methyl-benzenesulfonamide) . Key differences lie in substituent groups and core structures:
Physicochemical Properties
- Lipophilicity : The tetramethyl groups on the target compound likely increase logP compared to analogs with fewer methyl or hydroxyl groups. For instance, the cyclohexyl diol analog’s hydroxyl groups reduce logP, enhancing aqueous solubility but limiting blood-brain barrier penetration.
- Solubility: Hydroxyl-containing analogs (e.g., cyclohexane-1,2-diol derivatives) exhibit higher water solubility, whereas the target compound’s tetramethyl and tetrahydroquinoline groups favor organic solvents .
Pharmacological Implications
- Enzyme Binding : The tetramethylbenzene moiety may enhance binding to hydrophobic enzyme pockets (e.g., cyclooxygenase or carbonic anhydrase) compared to less substituted analogs.
- Metabolic Stability: The tetrahydroquinoline group’s rigidity and methyl substitution could reduce oxidative metabolism relative to flexible cyclohexenyl or diol-containing analogs .
Research Findings and Hypotheses
- Synthesis Challenges : The tetramethylbenzene sulfonamide core may require multi-step alkylation, while diol-containing analogs might involve epoxide intermediates or enzymatic dihydroxylation .
- Biological Activity: While direct data on the target compound is absent, structurally related sulfonamides show anti-inflammatory or antimicrobial activity.
Limitations and Contradictions
- The evidence lacks explicit data on the target compound, necessitating assumptions based on substituent effects.
- Hydroxyl groups in analogs improve solubility but may conflict with the target compound’s hypothesized metabolic stability. Experimental validation is required to resolve these contradictions.
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